1-Pentylpyrimidine-2,4(1H,3H)-dione
Overview
Description
1-Pentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a pentyl group at the first position and keto groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of pentylamine with a suitable pyrimidine derivative, followed by cyclization and oxidation steps to introduce the keto groups at the desired positions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Pentylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The pentyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional keto or carboxyl groups, while reduction can produce hydroxylated pyrimidines. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
1-Pentylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Pentylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of keto groups allows for hydrogen bonding and other interactions that enhance its binding affinity and specificity. The pentyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a pentyl group.
1-Ethylpyrimidine-2,4(1H,3H)-dione: Contains an ethyl group at the first position.
1-Propylpyrimidine-2,4(1H,3H)-dione: Features a propyl group at the first position.
Uniqueness
1-Pentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
IUPAC Name |
1-pentylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-6-11-7-5-8(12)10-9(11)13/h5,7H,2-4,6H2,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBINAACASKEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.